molecular formula C9H4F3N3 B3096720 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile CAS No. 128886-91-9

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile

Cat. No.: B3096720
CAS No.: 128886-91-9
M. Wt: 211.14 g/mol
InChI Key: MAWONWOMXRJQJP-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is a chemical compound that features a trifluoromethyl group and a diazirine ring attached to a benzonitrile core

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI). Therefore, it’s plausible that the compound may interact with serotonin receptors or transporters.

Mode of Action

Given its role in the synthesis of fluvoxamine , it may be involved in the inhibition of serotonin reuptake, leading to an increase in serotonin concentrations in the synaptic cleft and thus enhancing serotonergic neurotransmission.

Biochemical Pathways

As a precursor in the synthesis of fluvoxamine , it may indirectly influence the serotonergic system, which plays a crucial role in mood regulation, sleep, and cognition.

Result of Action

Given its role in the synthesis of fluvoxamine , it may contribute to the therapeutic effects of fluvoxamine, such as mood elevation in individuals with depression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the benzonitrile core. One common method includes the trifluoromethylation of an appropriate precursor, followed by the formation of the diazirine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. These features make it particularly valuable in applications requiring photoactivation and covalent bonding .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWONWOMXRJQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217131
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128886-91-9
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128886-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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